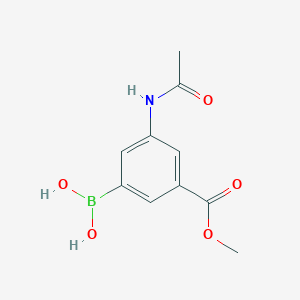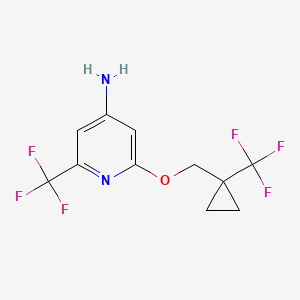
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct positioning of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropyl group.
4-Amino-2-(trifluoromethyl)pyridine: Similar but with different functional groups.
Uniqueness
The presence of both trifluoromethyl and cyclopropyl groups in 2-(Trifluoromethyl)-6-((1-(trifluoromethyl)cyclopropyl)methoxy)pyridin-4-amine makes it unique compared to other similar compounds
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields .
Propriétés
Formule moléculaire |
C11H10F6N2O |
|---|---|
Poids moléculaire |
300.20 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-6-[[1-(trifluoromethyl)cyclopropyl]methoxy]pyridin-4-amine |
InChI |
InChI=1S/C11H10F6N2O/c12-10(13,14)7-3-6(18)4-8(19-7)20-5-9(1-2-9)11(15,16)17/h3-4H,1-2,5H2,(H2,18,19) |
Clé InChI |
APYVDRFKUVAQEW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COC2=CC(=CC(=N2)C(F)(F)F)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


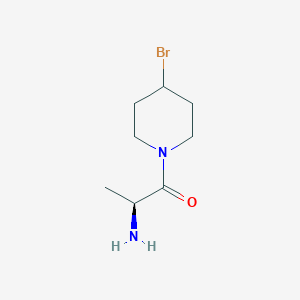

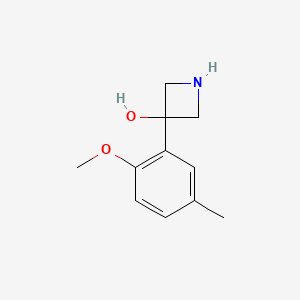
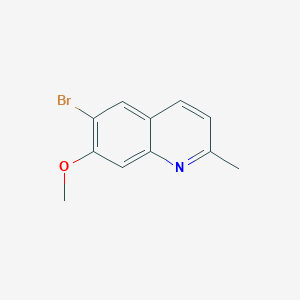
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)
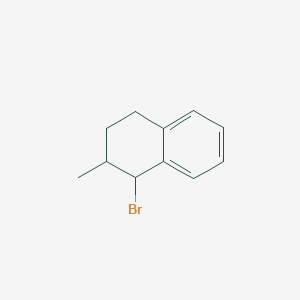

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
